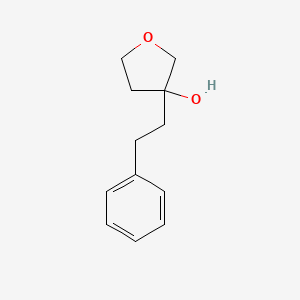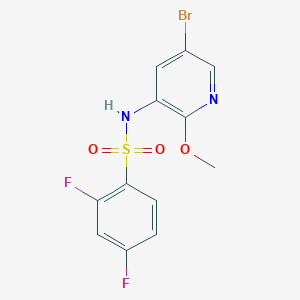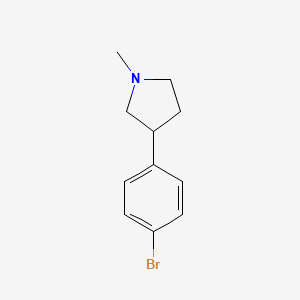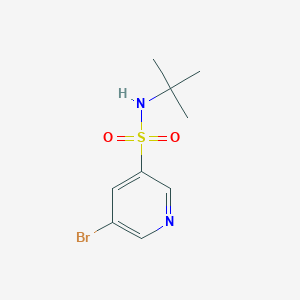
3-(2-Phenylethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethyl)oxolan-3-ol, also known as Phenyl Ethyl Oxolan-3-ol, is an organic compound that falls under the category of oxolanols. It has a CAS Number of 1340238-96-1 and a molecular weight of 192.26 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-phenylethyl)tetrahydro-3-furanol . The InChI code is 1S/C12H16O2/c13-12(8-9-14-10-12)7-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Hydrodeoxygenation Catalyst Studies
A study by Koudjina et al. (2018) explored the hydrodeoxygenation of the oxolane molecule, which relates to 3-(2-Phenylethyl)oxolan-3-ol. The research focused on numerical DFT/B3LYP methods to simulate hydrogenolysis of the oxolane molecule under hydrogen pressure, revealing C–O bonds cleavage and ring opening during the process (Koudjina et al., 2018).
Synthesis of Oligo(deoxyribonucleoside phosphorothioate)s
Stec et al. (1998) investigated new monomers for the stereocontrolled synthesis of PS−Oligos via the oxathiaphospholane approach. This involves chemical constructs related to 3-(2-Phenylethyl)oxolan-3-ol and has implications in the field of synthetic biology and nucleic acid research (Stec et al., 1998).
Intramolecular Cyclization Studies
Research by Murai et al. (1976) on the intramolecular cyclization of 3,4-epoxy-alcohols showed that certain treatments could lead to the formation of oxetans and oxolans as main products, which are structurally related to 3-(2-Phenylethyl)oxolan-3-ol (Murai et al., 1976).
Transposition of Oxirane-Ethanols
A study by Bats et al. (1980) explored the transposition of oxirane-ethanols into oxetane-2-methanols and/or oxolan-3-ols. This research is significant in understanding the chemical transformations and structural configurations of compounds like 3-(2-Phenylethyl)oxolan-3-ol (Bats et al., 1980).
Structural Studies on Oxolane Compounds
Lee et al. (2011) conducted structural studies on oxolane rings, providing insights into the conformation and dihedral angles in compounds related to 3-(2-Phenylethyl)oxolan-3-ol (Lee et al., 2011).
Semiochemical Research
Research by Xu et al. (2015) investigated 1-octen-3-ol, a compound structurally related to 3-(2-Phenylethyl)oxolan-3-ol, for its potential as a semiochemical in mosquito trapping and repellency studies (Xu et al., 2015).
Modified Oligodeoxynucleotide Synthesis
Kawaguchi et al. (1996) explored the incorporation of 5-(Phenylethyl)-2'-deoxyuridine, a compound related to 3-(2-Phenylethyl)oxolan-3-ol, into oligodeoxynucleotides. This research contributes to the development of nucleic acid analogs for biological and therapeutic applications (Kawaguchi et al., 1996).
Biosynthesis Studies in Mushrooms
Morawicki et al. (2005) conducted a study on the biosynthesis of 1-octen-3-ol in mushrooms, which is relevant to understanding the biological pathways and reactions involving compounds like 3-(2-Phenylethyl)oxolan-3-ol (Morawicki et al., 2005).
Safety and Hazards
The compound has been classified under the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(2-phenylethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(8-9-14-10-12)7-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSPAXFAZSIXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)oxolan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)


![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)
![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)


